8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicyclic octane core, a triazole ring, and a dimethoxybenzoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the bicyclic octane core. This is followed by the introduction of the triazole ring through a cycloaddition reaction, and finally, the attachment of the dimethoxybenzoyl group via an acylation reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Ipratropium bromide: A compound with a similar bicyclic structure, used as a bronchodilator.
Cinnamomum cassia derivatives: Compounds with similar aromatic groups, known for their antioxidant properties.
Uniqueness
What sets 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is its combination of a bicyclic core, a triazole ring, and a dimethoxybenzoyl group. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Biological Activity
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has gained attention in scientific research for its potential biological activities. This compound features a bicyclic octane core, a triazole ring, and a dimethoxybenzoyl group, which contribute to its diverse chemical reactivity and biological interactions.
The molecular formula of this compound is C18H22N4O3 with a molecular weight of 342.4 g/mol. The structure includes significant functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₄O₃ |
Molecular Weight | 342.4 g/mol |
CAS Number | 2176201-61-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind with high specificity, modulating enzymatic activities and influencing various biological pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, it has been compared to Donepezil, a well-known acetylcholinesterase inhibitor used in Alzheimer's treatment. The IC₅₀ values for related compounds show promising results, indicating potential for similar or enhanced activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example:
- Synthesis : The compound can be synthesized through multi-step reactions involving cycloaddition and acylation processes.
- Biological Evaluation : In vitro studies have shown that derivatives with modifications on the triazole ring or the benzoyl group demonstrate varying degrees of AChE inhibition.
Case Study: In Vitro Activity Against AChE
In a comparative study involving several derivatives:
- Compound A : IC₅₀ = 6.40 ± 1.10 µM (more active than Donepezil)
- Compound B : IC₅₀ = 5.80 ± 2.18 µM (most active)
- Donepezil : IC₅₀ = 33.65 ± 3.50 µM
These findings indicate that certain modifications can enhance the inhibitory potency of the triazole derivatives compared to standard treatments.
Potential Applications
The unique properties of this compound suggest several potential applications:
Pharmaceutical Development
- As a lead compound for developing new treatments for neurodegenerative diseases.
Chemical Biology
- Used as a probe to study enzyme activities and biological pathways.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-12-6-7-13(22)11-14(10-12)21-9-8-19-20-21/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAGXHCKWIWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.